molecular formula C28H32O6 B12429347 9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-

9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-

Cat. No.: B12429347
M. Wt: 464.5 g/mol
InChI Key: BRKFTRQHPIQVNO-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-: is a complex organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by multiple hydroxyl groups and prenylated side chains, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one derivatives typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride or zinc chloride/phosphoryl chloride . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of xanthone derivatives often utilizes optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of eco-friendly reagents are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.

    Substitution: The prenylated side chains can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The prenylated side chains enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFTRQHPIQVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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